

# Holmium-166 in Radiotherapy: A Comparative Guide to Long-Term Patient Outcomes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Holmium-166**

Cat. No.: **B1195350**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of long-term follow-up data for patients treated with **Holmium-166** ( $^{166}\text{Ho}$ ) versus alternative radiotherapeutics. The focus is on two primary applications: transarterial radioembolization (TARE) for liver malignancies and radiosynovectomy for inflammatory joint diseases.

**Holmium-166** has emerged as a versatile therapeutic radionuclide due to its unique physical properties. It is a potent beta-emitter, which provides the therapeutic effect, and also emits gamma radiation and possesses paramagnetic properties.<sup>[1][2]</sup> This allows for quantitative imaging via SPECT and MRI, respectively, enabling precise dosimetry and post-treatment verification—a distinct advantage over some alternatives.<sup>[1]</sup> This guide synthesizes long-term clinical data to compare its performance against established treatments like Yttrium-90 ( $^{90}\text{Y}$ ) for TARE and other isotopes for radiosynovectomy.

## Holmium-166 Radioembolization for Liver Tumors

Transarterial radioembolization (TARE), also known as selective internal radiotherapy (SIRT), is a minimally invasive procedure that delivers radioactive microspheres to treat primary and secondary liver cancers.<sup>[3][4]</sup> While Yttrium-90 has traditionally been the standard isotope, **Holmium-166** offers unique imaging advantages that may enhance treatment planning and dosimetry.<sup>[3][4]</sup>

## Comparative Long-Term Efficacy

Long-term follow-up studies suggest that <sup>166</sup>Ho-TARE provides efficacy outcomes comparable to those of <sup>90</sup>Y-TARE for various liver tumors, including hepatocellular carcinoma (HCC).

| Outcome Metric                            | Holmium-166 ( <sup>166</sup> Ho) TARE                       | Yttrium-90 ( <sup>90</sup> Y) TARE                          |
|-------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| Median Overall Survival (OS) - HCC        | 17.2 months[5][6]                                           | 12.8 - 17.2 months (Child-Pugh A)[5][7]                     |
| Median OS - mCRC                          | 8.9 months[3]                                               | 9.6 - 15.0 months[3]                                        |
| Overall Survival (OS) Rate (Mixed Tumors) | 12 months: 74%<br>24 months: 39%<br>30 months: 33-39%[1][8] | Varies significantly by tumor type and disease stage.       |
| Progression-Free Survival (PFS) - HCC     | 11 months (in treated liver)[7]                             | 3.45 - 7.9 months[5][9]                                     |
| Disease Control Rate (DCR) at 3 Months    | 72% (Overall)<br>93% (mRECIST criteria)[1][8]               | Not consistently reported in the same format.               |
| Complete Response (CR) Rate - HCC         | 31% - 36.4%[5][10]                                          | Varies; response rates are a key predictor of survival.[10] |

Data compiled from multiple long-term follow-up studies.[1][3][5][6][7][8][9][10] Note that direct head-to-head long-term comparative trials are limited, and patient populations may vary between studies.

## Long-Term Safety and Adverse Events

The long-term safety profile of <sup>166</sup>Ho-TARE is comparable to that of <sup>90</sup>Y-TARE. The most common toxicities include fatigue, pain, and nausea/vomiting.[5] Severe adverse events are infrequent but can include radiation-induced liver disease (REILD), which has been reported in a small percentage of patients for both isotopes.[3] One multicenter registry of <sup>166</sup>Ho-TARE reported nine grade  $\geq 3$  adverse events in 146 patients, including one fatal case of REILD (0.7%).[3]

## Experimental Protocol: Holmium-166 TARE for HCC

The following provides a generalized experimental protocol based on clinical trial designs.[3][6][8]

- Patient Selection: Patients with unresectable hepatocellular carcinoma, adequate liver function (Child-Pugh A or B), and performance status are included. Exclusion criteria often include significant extrahepatic disease and prior radioembolization.[\[6\]](#)
- Pre-treatment Planning (Work-up):
  - Angiography: A detailed assessment of the hepatic arterial anatomy is performed.
  - Scout Dose Administration: A low activity "scout" dose of Technetium-99m macroaggregated albumin ( $^{99m}\text{Tc}$ -MAA) or  $^{166}\text{Ho}$ -microspheres is administered into the hepatic artery.[\[1\]](#)
  - SPECT/CT Imaging: Imaging is performed to quantify the lung shunt fraction (LSF) and assess for any extrahepatic deposition of the scout particles. An LSF of >20% is a common contraindication.[\[3\]](#)
  - Dosimetry: The absorbed dose to the tumor and normal liver is calculated based on the scout dose distribution to personalize the therapeutic activity.
- Therapeutic Procedure:
  - The prescribed therapeutic activity of  $^{166}\text{Ho}$ -microspheres (e.g., QuiremSpheres®) is administered via a microcatheter positioned in the target hepatic artery.
  - The administration is typically performed over several minutes.
- Post-treatment Evaluation:
  - Imaging: SPECT/CT and/or MRI is performed within hours of administration to confirm the microsphere distribution and perform post-treatment dosimetry.[\[1\]](#)[\[3\]](#)
  - Follow-up: Patients are monitored for toxicity at regular intervals (e.g., 1, 3, 6, 12, and 24 months).[\[9\]](#)
  - Response Assessment: Tumor response is evaluated using imaging (CT or MRI) at intervals (e.g., 3 and 6 months) according to criteria such as mRECIST.[\[10\]](#)



[Click to download full resolution via product page](#)

Workflow for **Holmium-166** Transarterial Radioembolization (TARE).

# Holmium-166 Radiosynovectomy for Inflammatory Joint Disease

Radiosynovectomy (or radiosynoviorthesis) is a local, intra-articular therapy for persistent synovitis, often used in rheumatoid arthritis or hemophilic arthropathy when conventional treatments fail.<sup>[11][12]</sup> The procedure involves injecting a beta-emitting radionuclide to ablate the inflamed synovial membrane, reducing pain, swelling, and effusion.<sup>[11][12]</sup>

## Comparative Long-Term Efficacy

**Holmium-166** serves as an alternative to other isotopes like Yttrium-90 and Phosphorus-32 (<sup>32</sup>P) for this application. Long-term studies show sustained clinical benefits.

| Outcome Metric                               | Holmium-166<br>( <sup>166</sup> Ho)                                                                                                | Yttrium-90 ( <sup>90</sup> Y)                                                                                                   | Phosphorus-32<br>( <sup>32</sup> P)                                                               |
|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Follow-up Period                             | Up to 10 years[13]                                                                                                                 | 3 to 6 years, up to 10 years[4][13]                                                                                             | Up to 12 months[12][14]                                                                           |
| "Good" or "Excellent" Response               | 71% at 5 years, 65% at 10 years (for knee synovitis)[13]                                                                           | 51% (Excellent/Good) long-term response in knee replacement synovitis.[15] 76% improvement at 12 months for RA of the knee.[16] | 56.5% (Excellent/Good) response at 12 months for RA of the knee.[14]                              |
| Sustained Reduction in Bleeding (Hemophilia) | Significant reduction in mean monthly bleeding frequency (e.g., knee: 5.87 to 1.12)[17]                                            | 94% reduction in first year, maintained in 63% at 3-6 year follow-up.[4]                                                        | High efficacy reported, with a response rate of 90% in hemophilic arthritis.[18]                  |
| Key Findings                                 | Effective long-term method for chronic synovitis, with efficacy influenced by underlying disease and joint degeneration stage.[13] | Effective and safe, especially in joints with minor radiological damage.[4]                                                     | An effective treatment for patients with RA of the knee unresponsive to conventional therapy.[14] |

Data compiled from multiple long-term follow-up studies.[4][13][14][15][16][17][18] Response criteria and patient populations can differ, affecting direct comparability.

## Experimental Protocol: Radiosynovectomy

- Patient Selection:** Patients with chronic inflammatory synovitis (e.g., rheumatoid arthritis) refractory to at least three months of conventional therapy (e.g., DMARDs, intra-articular steroids).[19]
- Pre-treatment Evaluation:** Clinical assessment of the affected joint, including pain scores (Visual Analog Scale), range of motion, and swelling. Imaging such as MRI may be used to

assess synovitis and effusion.[19]

- Procedure: Under aseptic conditions, the chosen radionuclide (e.g.,  $^{166}\text{Ho}$ -chitosan complex) is injected intra-articularly into the joint space.[12][19] The joint may be immobilized for a short period (e.g., 48-72 hours) to minimize leakage of the radiopharmaceutical.
- Follow-up: Clinical evaluation is performed at regular intervals (e.g., 1, 3, 6, and 12 months) to assess changes in pain, swelling, and joint function.[14] Imaging may be repeated to objectively measure changes in synovial volume and joint effusion.[19]

Physical Properties of Radionuclides for Radiotherapy.

## Conclusion

Long-term follow-up studies demonstrate that **Holmium-166** is a safe and effective treatment for both liver malignancies and inflammatory joint diseases, with outcomes that are broadly comparable to established alternatives like Yttrium-90. The key advantage of  $^{166}\text{Ho}$  lies in its favorable imaging characteristics, which permit accurate, personalized dosimetry and post-treatment verification using both SPECT and MRI. This "see-and-treat" capability reinforces its potential as a valuable option in the expanding field of interventional oncology and nuclear medicine. Further large-scale, prospective, randomized trials will be beneficial to more definitively establish its position relative to other radiotherapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Holmium-166 radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Study Protocol: Adjuvant Holmium-166 Radioembolization After Radiofrequency Ablation in Early-Stage Hepatocellular Carcinoma Patients—A Dose-Finding Study (HORA EST HCC Trial) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long term follow up of radiosynovectomy with yttrium-90 silicate in haemophilic haemarthrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioembolization for hepatocellular carcinoma using Yttrium-90 microspheres: a comprehensive report of long-term outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Yttrium-90 Radioembolization of Hepatocellular Carcinoma—Performance, Technical Advances, and Future Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Long-term outcomes of Yttrium-90 transarterial radioembolization for patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of radiosynovectomy in the treatment of rheumatoid arthritis and hemophilic arthropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of radiation synovectomy with phosphorus-32 on the pain and swelling in 31 RA patients with resistant monoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term clinical results from 10 years follow-up after radiosynoviorhesis: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prospective evaluation of phosphorus-32 radiation synovectomy in patients with severe and chronic rheumatoid arthritis unresponsive to conventional medical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 90Y Radiosynovectomy in Persistent Synovitis Caused by Knee Replacement: Long-Term Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment Response Evaluation using Yttrium-90 in Patients with Rheumatoid Arthritis of Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term outcome analysis of Y90 radioembolization in hepatocellular carcinoma - Lee - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 18. researchgate.net [researchgate.net]
- 19. MR evaluation of radiation synovectomy of the knee by means of intra-articular injection of holmium-166-chitosan complex in patients with rheumatoid arthritis: results at 4-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Holmium-166 in Radiotherapy: A Comparative Guide to Long-Term Patient Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195350#long-term-follow-up-studies-of-patients-treated-with-holmium-166>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)